3-[2-(7-methoxy-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-2-oxoethyl]-1,3-oxazolidin-2-one
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Overview
Description
Synthesis Analysis
The synthesis of related tetrahydro-3H-3-benzazepines involves various strategies, including methylation, cyclization in polyphosphoric acid, and reactions with cyanide followed by hydrolysis to yield specific lactam structures. These methods demonstrate the complexity and versatility in synthesizing this category of compounds (Lennon & Proctor, 1979), (Pecherer, Sunbury, & Brossi, 1972).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through X-ray diffraction and spectral analyses, revealing detailed bond lengths, torsion angles, and the spatial arrangement of functional groups, which are critical for understanding the molecule's reactivity and properties (Abdel-Wahab et al., 2023).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including electrochemical oxidation, which is crucial for introducing functional groups and modifying the molecule's properties. Such reactions expand the utility of these molecules in chemical synthesis and potential applications (Danielmeier, Schierle, & Steckhan, 1996).
properties
IUPAC Name |
3-[2-(7-methoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)-2-oxoethyl]-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-21-14-3-2-12-4-6-17(7-5-13(12)10-14)15(19)11-18-8-9-22-16(18)20/h2-3,10H,4-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJVUQBVXYLJLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCN(CC2)C(=O)CN3CCOC3=O)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(7-methoxy-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-2-oxoethyl]-1,3-oxazolidin-2-one |
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